molecular formula C21H21FN4O2 B3402470 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1058240-73-5

1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Cat. No.: B3402470
CAS No.: 1058240-73-5
M. Wt: 380.4 g/mol
InChI Key: GJNBDGHXQJQFCM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a urea-based compound featuring a pyridazinone core substituted with a p-tolyl group and a 3-fluorophenyl moiety. The pyridazinone ring is linked via a propyl chain to the urea functional group.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-15-6-8-16(9-7-15)19-10-11-20(27)26(25-19)13-3-12-23-21(28)24-18-5-2-4-17(22)14-18/h2,4-11,14H,3,12-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBDGHXQJQFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the p-tolyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the 3-fluorophenyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the urea moiety to a more oxidized form.

    Reduction: Reduction reactions could target the pyridazinone ring or the urea linkage.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro or hydroxyl derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions, including the formation of the pyridazine ring and subsequent modifications to introduce functional groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antiproliferative Properties

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related series of compounds demonstrated IC50 values ranging from 2.3 μM to 176.5 μM against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) . The best-performing derivative showed an IC50 value as low as 2.3 μM against SW-480 cells, indicating strong cytotoxic effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the phenyl ring significantly influence biological activity. For instance, electron-withdrawing groups at specific positions enhance antiproliferative effects compared to electron-donating groups . This insight is vital for designing more potent analogs.

Case Studies

  • Cytotoxic Evaluation : A recent study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their cytotoxicity against several cancer cell lines. The most active compound exhibited an IC50 value of 5.9 μM against A549 cells, demonstrating its potential as a lead compound for further development .
  • Molecular Dynamics : Computational studies involving molecular dynamics simulations have been conducted to predict the binding affinity and stability of these compounds when interacting with target proteins like EGFR. These simulations help refine the design process by providing insights into how structural modifications can enhance binding interactions .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Key Differences from Target Compound :

  • The p-tolyl group on the pyridazinone may enhance steric bulk compared to the thiadiazole-based analogues .

Urea Derivatives with Pyridine/Pyrimidine Cores ()

  • 1-(6-Aminopyridin-2-yl)-3-(3-(triethoxysilyl)propyl)urea (): Designed for CO₂ adsorption, this compound features a pyridine core and triethoxysilyl group, highlighting the versatility of urea linkers in non-biological applications .
  • TRKA Kinase Inhibitor (): A fluorophenyl-pyrrolidine-urea compound with pyrimidine and methoxyethyl groups, demonstrating urea’s role in kinase inhibition.

Heterocyclic-Urea Hybrids ()

  • Pyrrolidine-2,5-dione-Urea (): Incorporates indole and pyrrolo[2,3-b]pyridine groups, yielding a yellow solid with a 46% yield. The lack of fluorophenyl or pyridazinone groups reduces structural overlap .
  • MK13 () : A dimethoxyphenyl-pyrazole urea derivative synthesized via acetic acid reflux. The methoxy groups may reduce reactivity compared to halogenated analogues like the target compound .

Physicochemical and Functional Implications

  • Fluorine vs. Halogen/Methoxy Substitutents : The 3-fluorophenyl group in the target compound likely increases electronegativity and metabolic stability compared to bromine (8d) or methoxy (MK13) groups .
  • Pyridazinone vs.
  • Yield and Stability: The target compound’s synthetic yield is unspecified, but analogues in show moderate yields (56–70%), suggesting similar challenges in urea-thiadiazole/pyridazinone synthesis .

Biological Activity

1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C23H26N4O2C_{23}H_{26}N_{4}O_{2}, with a molecular weight of approximately 390.487 g/mol. The presence of a fluorophenyl group and a pyridazinone moiety is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds featuring similar structural motifs have shown significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo.
  • Case Studies :
    • In a study by Xia et al., derivatives similar to 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea demonstrated IC50 values ranging from 7.01 µM to 14.31 µM against various cancer cell lines, including HeLa and MCF-7 .
CompoundCell LineIC50 (µM)
Compound AHeLa7.01 ± 0.60
Compound BMCF-714.31 ± 0.90
Compound CNCI-H4608.55 ± 0.35

Anti-inflammatory Activity

In addition to anticancer properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects:

  • Mechanism : The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
  • Research Findings : A study indicated that similar compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Synthesis and Optimization

The synthesis of 1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the pyridazinone core.
  • Introduction of the fluorophenyl group through electrophilic substitution reactions.
  • Final assembly into the urea derivative via coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
Reactant of Route 2
1-(3-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

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